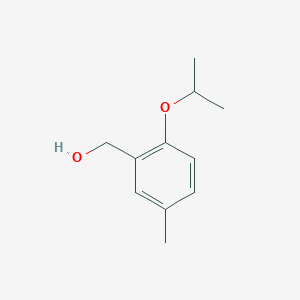

(5-Methyl-2-propan-2-yloxyphenyl)methanol

Description

Contextualization within Aryl Alcohol and Ether Chemistry

Aryl alcohols and aryl ethers are fundamental classes of compounds in organic chemistry. Aryl alcohols, particularly substituted benzyl (B1604629) alcohols, are precursors to a wide range of functional groups and are involved in numerous synthetic transformations. organic-chemistry.orgnih.gov Their hydroxyl group can be oxidized to aldehydes or carboxylic acids, or it can be substituted to introduce other functionalities. nih.gov

Aryl ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. rsc.org The ether linkage is generally stable, making it a common motif in natural products and pharmaceuticals. The synthesis of alkyl aryl ethers has traditionally been challenging, often requiring harsh conditions. However, modern methods, such as the Williamson ether synthesis and transition-metal-catalyzed cross-coupling reactions, have expanded the accessibility of these compounds. nih.govacs.orgorganic-chemistry.org (5-Methyl-2-propan-2-yloxyphenyl)methanol belongs to both of these important classes, possessing the reactivity of a benzyl alcohol and the structural features of a phenolic ether.

Importance of Phenolic Isopropoxy and Alkoxymethyl Moieties in Organic Synthesis

The functional groups present in this compound—phenolic isopropoxy and alkoxymethyl—impart specific properties and reactivity to the molecule.

The phenolic isopropoxy group (O-CH(CH₃)₂) serves several roles. The bulky isopropyl group can act as a protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other transformations are carried out on the molecule. researchgate.net This is crucial in multi-step syntheses. The alkoxy group is an activating group, meaning it donates electron density to the aromatic ring, making the ring more susceptible to electrophilic aromatic substitution reactions. numberanalytics.com The isopropoxy group generally directs incoming electrophiles to the ortho and para positions of the aromatic ring. numberanalytics.com The synthesis of such ethers can be achieved through various methods, including the alkylation of phenols. researchgate.net

The alkoxymethyl moiety (-CH₂OH attached to the aryl ring) is a primary benzylic alcohol. This functional group is a versatile handle for synthetic modifications. mdpi.com It can be oxidized to an aldehyde, which is a key precursor for forming carbon-carbon bonds through reactions like the Wittig or Grignard reactions. The hydroxyl group itself can be converted into a leaving group for nucleophilic substitution reactions or can participate in esterification or etherification reactions. researchgate.net The presence of both the isopropoxy and the alkoxymethyl groups on the same aromatic ring allows for a wide range of selective chemical transformations.

Overview of Research Trajectories for Related Aromatic Compounds

While specific research on this compound is limited, the research trends for related aromatic compounds provide insight into its potential applications.

Substituted Benzyl Alcohols: Research on substituted benzyl alcohols is extensive. They are key starting materials in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net Current research focuses on developing greener and more efficient methods for their synthesis and transformation. This includes catalytic oxidations to aldehydes and direct coupling reactions that avoid the need for pre-functionalization. nih.govresearchgate.net For example, transition-metal-free conditions have been developed for the radical coupling of aromatic alcohols. nih.gov

Phenolic Ethers: The synthesis of phenolic ethers continues to be an active area of research. nih.gov Modern strategies focus on developing mild and selective methods for their formation. The use of catalysts like copper and palladium in cross-coupling reactions has become commonplace. organic-chemistry.org Furthermore, novel reagents are being developed to facilitate the etherification of sterically hindered alcohols and phenols, which is often a challenge with traditional methods. nih.govrsc.org The cleavage of phenolic ethers to regenerate the phenol (B47542) is also an important transformation, often employed in the final stages of a synthesis.

The combination of these functionalities in this compound suggests its potential utility in synthetic pathways that require sequential and selective manipulation of the alcohol and ether groups.

Significance of this compound as a Synthetic Intermediate

The structure of this compound makes it a valuable synthetic intermediate. The presence of two different oxygen-containing functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact.

For instance, the primary alcohol can be selectively oxidized to an aldehyde without affecting the sterically hindered and chemically robust isopropoxy ether. This resulting aldehyde can then undergo further reactions to build molecular complexity. Subsequently, the isopropoxy group could be cleaved under specific conditions to reveal a phenolic hydroxyl group, opening up another avenue for functionalization, such as the introduction of other functional groups or the formation of a heterocyclic ring.

This dual functionality is highly desirable in the synthesis of complex target molecules, such as natural products or pharmaceutical agents, where precise control over reactivity is paramount. The strategic placement of the methyl and isopropoxy groups also influences the electronic and steric environment of the aromatic ring, which can be exploited to control the regioselectivity of further substitution reactions on the ring.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWQUWGCIWYNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 Methyl 2 Propan 2 Yloxyphenyl Methanol

De Novo Synthesis Pathways for Aromatic Alcohols

The de novo synthesis of aromatic alcohols like (5-Methyl-2-propan-2-yloxyphenyl)methanol begins with simple, commercially available aromatic precursors. The core challenge lies in the sequential and controlled introduction of the required functional groups—methyl, isopropoxy, and hydroxymethyl—at the correct positions on the aromatic ring. A logical and common starting material for this synthesis is 4-methylphenol (p-cresol), due to its structural similarity to the target molecule's backbone.

Regioselective Functionalization of Aromatic Precursors

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. Starting with 4-methylphenol, the existing methyl and hydroxyl groups dictate the position of subsequent electrophilic aromatic substitutions. The hydroxyl group is a potent activating group and, along with the methyl group, is ortho-, para-directing. Since the para position is already occupied by the methyl group, incoming electrophiles are directed to the ortho positions (C2 and C6) relative to the hydroxyl group.

The primary functionalization step involves introducing a group at the C2 position. This requires careful selection of reaction conditions to favor mono-substitution and prevent reaction at the other vacant ortho position (C6). Strategies to achieve this regioselectivity often involve using bulky reagents or employing protecting groups to sterically hinder one of the reactive sites.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group (–CH₂OH) is typically introduced onto a phenol (B47542) ring through a two-step process involving formylation followed by reduction, or via direct hydroxymethylation.

Formylation-Reduction: One of the most reliable methods for introducing a formyl group (–CHO) ortho to a phenolic hydroxyl is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. However, directing the formylation specifically to the C2 position in 4-methylphenol can be achieved with higher selectivity using methods like the Duff reaction or by employing ortho-directing protecting groups. Once the aldehyde, 2-hydroxy-5-methylbenzaldehyde, is formed, it can be readily reduced to the corresponding alcohol, (2-hydroxy-5-methylphenyl)methanol, using a mild reducing agent.

| Reducing Agent | Typical Solvent | Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol/Methanol (B129727) | Reduction of aldehyde to primary alcohol |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether/THF | Effective, but less selective for aldehydes |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | Clean reduction, avoids metal hydride waste |

Direct Hydroxymethylation: Direct hydroxymethylation involves the reaction of the phenoxide ion with formaldehyde (B43269). youtube.com This reaction, conducted under basic conditions, generates a mixture of ortho and para hydroxymethylated products. youtube.com For 4-methylphenol, the reaction would yield the desired 2-(hydroxymethyl)-4-methylphenol. The key is to control the stoichiometry of formaldehyde to minimize the formation of di-substituted products.

Etherification Strategies for Isopropoxy Installation

The final key transformation is the conversion of the phenolic hydroxyl group to an isopropoxy ether. This is typically accomplished via an Sₙ2 reaction known as the Williamson ether synthesis. The phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile, attacking an isopropyl electrophile such as 2-bromopropane (B125204) or isopropyl tosylate.

Challenges in this step include potential elimination side reactions with the secondary alkyl halide and competing O-alkylation versus C-alkylation. To favor the desired O-alkylation, the choice of solvent and counter-ion is critical. Polar aprotic solvents like DMF or DMSO are often preferred. Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. Alternative etherification methods can involve reacting the phenol with an alcohol in the presence of an acid catalyst, though this is generally conducted at higher temperatures ranging from 150°C to 350°C. google.com

| Base | Alkylating Agent | Solvent | General Conditions |

| Sodium hydride (NaH) | 2-Bromopropane | DMF, THF | Anhydrous, Room Temp to 60 °C |

| Potassium carbonate (K₂CO₃) | 2-Iodopropane | Acetone (B3395972), Acetonitrile (B52724) | Reflux, often with a catalyst |

| Sodium hydroxide (B78521) (NaOH) | Isopropyl sulfate | Water/Toluene | Phase-transfer catalyst (e.g., TBAB) |

Convergent and Divergent Synthesis Strategies

The synthesis of this compound can be approached using either convergent or divergent strategies, each with distinct advantages.

Divergent Synthesis: A divergent strategy begins with a central core structure which is then elaborated in different directions to create a library of related compounds. wikipedia.org In this context, (2-hydroxy-5-methylphenyl)methanol could serve as the core intermediate. From this single precursor, a variety of ethers could be synthesized by reacting it with different alkyl halides, not just an isopropyl group. This approach is highly valuable in medicinal chemistry and materials science for creating and testing a range of analogues from a common starting point. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing side reactions and impurities. scielo.br Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.

For the etherification step, for example, the yield can be highly dependent on the solvent. A study on a three-component reaction noted that when conducted in various solvents at reflux conditions, the yield varied significantly: 58% in ethanol, 65% in acetonitrile, and 80% in N,N-dimethylformamide (DMF). researchgate.net This highlights the profound impact of the reaction medium on the efficiency of the transformation.

Similarly, optimizing the oxidant and reaction time in coupling reactions has been shown to be critical. In one study, silver(I) oxide was identified as the most efficient oxidant, and reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion or selectivity. scielo.brchemrxiv.org While this is for a different reaction type, the principle of balancing time, temperature, and reagent stoichiometry for optimal outcomes is universally applicable.

| Parameter | Variation | Effect on Yield/Selectivity | Rationale |

| Solvent | Polar Protic (e.g., Ethanol) vs. Polar Aprotic (e.g., DMF) | Aprotic solvents often give higher yields in Sₙ2 reactions. researchgate.net | Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |

| Temperature | Room Temperature vs. Reflux | Higher temperatures increase reaction rates but can also promote side reactions. researchgate.net | An optimal temperature must be found to balance reaction speed with selectivity. |

| Base | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases ensure complete deprotonation of the phenol but can be less selective. | The choice depends on the acidity of the phenol and the lability of other functional groups. |

| Catalyst | Presence vs. Absence of Phase-Transfer Catalyst | Can dramatically increase yield in two-phase systems. | Facilitates the transport of the anionic nucleophile into the organic phase. |

Catalytic Methods in the Synthesis of this compound

Catalysis plays a vital role in several steps of the synthetic sequence. Both acid and base catalysis are fundamental to the hydroxymethylation and etherification steps.

In the direct hydroxymethylation of phenols, the reaction is base-catalyzed, proceeding through the more nucleophilic phenoxide ion. youtube.com For the formylation-reduction route, the initial formylation can be catalyzed by acids or proceed under basic conditions depending on the specific named reaction employed.

In the etherification step, catalysis can be employed in several ways. As mentioned, phase-transfer catalysts are instrumental in reactions involving immiscible aqueous and organic phases. In recent years, transition-metal catalysis has also offered powerful alternatives for forming C-O bonds. For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to form aryl ethers, sometimes under milder conditions than traditional Williamson ether synthesis. mdpi.com While perhaps overly complex for this specific transformation, these methods are part of the modern synthetic chemist's toolkit, particularly for sterically hindered phenols or less reactive alkylating agents. nih.govresearchgate.net

| Reaction Step | Catalyst Type | Example Catalyst | Function |

| Hydroxymethylation | Base | Sodium Hydroxide (NaOH) | Deprotonates phenol to form the reactive phenoxide ion. |

| Formylation (Duff) | Acid | Hexamethylenetetramine | Acts as both catalyst and formaldehyde source. |

| Reduction | Metal | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of the aldehyde to an alcohol. |

| Etherification | Phase-Transfer | Tetrabutylammonium bromide (TBAB) | Shuttles the phenoxide anion across the phase boundary. |

| Etherification | Metal (alternative) | Copper(I) Iodide (CuI) | Can catalyze C-O cross-coupling reactions. mdpi.com |

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies for a wide array of compounds, including this compound. These approaches prioritize the use of renewable feedstocks, reduction of hazardous waste, and increased energy efficiency. The synthesis of this target molecule, which involves the etherification of carvacrol (B1668589) followed by the introduction of a hydroxymethyl group, provides several opportunities to implement green chemistry principles.

The precursor, carvacrol, can be sourced from essential oils of various plants, such as oregano and thyme, presenting a renewable starting material. nih.govmdpi.com Alternatively, green synthetic routes to carvacrol itself have been explored, moving away from harsh traditional methods that use strong acids like sulfuric acid. One such greener approach involves the isomerization of carvone (B1668592) using a recyclable solid acid catalyst like montmorillonite (B579905). This method is advantageous due to the small catalytic amount of montmorillonite required, convenient work-up that avoids neutralization steps, and the ability to recycle the catalyst, making the process more economical and environmentally friendly.

For the subsequent etherification of carvacrol to form the tert-butoxy (B1229062) ether intermediate, sustainable practices focus on replacing hazardous reagents and solvents. Traditional ether synthesis often employs toxic alkyl halides and strong bases in volatile organic solvents. Green alternatives include polymer-supported reactions, where the carvacrol anion is supported on a resin like Amberlite IRA 400. This simplifies the isolation of the product and allows for the repeated use of the resin. The choice of solvent is also critical, with studies indicating that more benign solvents like acetone can be effectively used in these supported reactions. Another promising green approach for the O-alkylation of phenols is the use of solid acid catalysts such as zeolites or silica (B1680970) gel, which can facilitate the reaction under milder conditions and are easily separated and reused. Phase transfer catalysis (PTC) has also emerged as a powerful green technique, enabling reactions between reactants in different phases (e.g., aqueous and organic), thereby reducing the need for large quantities of organic solvents and often allowing for the use of less hazardous reagents. scribd.comyoutube.comnih.gov

The final step, the introduction of the hydroxymethyl group onto the aromatic ring of the carvacrol ether, can also be approached from a green chemistry perspective. Classical formylation or hydroxymethylation reactions often involve toxic reagents like formaldehyde and harsh conditions. Greener methods for the formylation of phenols and their ethers are being developed, such as the use of carbon dioxide as a C1 source in the presence of a suitable catalyst. acs.org For instance, an autocatalytic O-formylation of alcohols using CO2 has been reported, which could be adapted for phenol ethers. acs.org Another approach involves the direct formylation of phenols using difluorocarbene as a safe carbon monoxide surrogate. rsc.org The hydroxymethylation of phenols can be achieved using formaldehyde, and the process can be made greener by careful selection of catalysts and reaction conditions to improve selectivity and reduce by-product formation.

The following table summarizes some of the green and sustainable approaches applicable to the synthesis of this compound and its intermediates.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Green Advantages | Supporting Evidence |

| Carvacrol Synthesis | Isomerization of carvone with strong acids (e.g., H₂SO₄) | Isomerization of carvone using montmorillonite as a recyclable solid acid catalyst. | Recyclable catalyst, reduced acid waste, milder reaction conditions, easier work-up. | A patent describes this method, highlighting its economic and environmental benefits. |

| Etherification of Carvacrol | Use of toxic alkyl halides and strong bases in volatile organic solvents. | Polymer-supported reaction using Amberlite IRA 400 and acetone as a solvent. | Recyclable polymer support, use of a more benign solvent, simplified product isolation. | Research has shown the effectiveness of polymer-supported synthesis for carvacrol ethers. researchgate.net |

| Etherification of Carvacrol | Homogeneous catalysis with difficult to separate catalysts. | Use of solid acid catalysts like zeolites or silica gel for O-alkylation. | Heterogeneous catalyst is easily separated and recycled, reducing waste and purification steps. | Studies on phenol alkylation demonstrate the utility of solid acid catalysts. |

| Etherification of Carvacrol | Reactions requiring large volumes of organic solvents. | Phase Transfer Catalysis (PTC) to facilitate reactions between immiscible phases. | Reduced need for organic solvents, potential for milder reaction conditions, use of less hazardous reagents. | PTC is a well-established green technique for various organic syntheses. scribd.comyoutube.comnih.gov |

| Hydroxymethylation | Use of toxic formaldehyde under harsh conditions. | Catalytic conversion of CO₂ as a C1 source for formylation. | Utilization of a renewable and non-toxic C1 source, potential for milder reaction conditions. | Research on CO₂ valorization shows promise for formylation reactions. acs.org |

| Formylation | Use of hazardous carbon monoxide. | Direct formylation using difluorocarbene as a CO surrogate. | Avoids the use of highly toxic carbon monoxide gas. | A reported method for the direct formylation of phenols. rsc.org |

The integration of these green chemistry principles into the synthetic route of this compound not only minimizes the environmental impact but also aligns with the broader goals of sustainable industrial chemical production.

Chemical Reactivity and Transformative Chemistry of 5 Methyl 2 Propan 2 Yloxyphenyl Methanol

Reactions Involving the Hydroxymethyl (-CH₂OH) Group

The primary alcohol functionality is a versatile handle for a variety of chemical modifications, including oxidation, reduction, derivatization, and substitution.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of (5-Methyl-2-propan-2-yloxyphenyl)methanol can be oxidized to form the corresponding aldehyde, 5-methyl-2-propan-2-yloxybenzaldehyde, or further to the carboxylic acid, 5-methyl-2-propan-2-yloxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used.

Table 1: Oxidation Reactions of Benzyl (B1604629) Alcohol Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) |

| Benzyl alcohol | PCC, CH₂Cl₂ | Benzaldehyde | >90 |

| Benzyl alcohol | KMnO₄, H₂O, heat | Benzoic acid | High |

| 4-Methoxybenzyl alcohol | MnO₂, CH₂Cl₂ | 4-Methoxybenzaldehyde | >95 |

This table presents typical oxidation reactions for benzyl alcohol and its derivatives, illustrating common reagents and expected products. The reactivity of this compound is expected to be analogous.

Reduction Reactions for Deoxygenation

The hydroxymethyl group can be completely removed (deoxygenated) to yield 4-methyl-1-propan-2-yloxybenzene. This transformation is typically achieved in a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. Subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a palladium catalyst (Pd/C) effects the removal of the leaving group.

A direct, one-step deoxygenation can be more challenging but can sometimes be accomplished using specific catalytic systems, such as those involving silanes in the presence of a strong Lewis acid.

Derivatization via Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid, such as sulfuric acid, or a base, such as pyridine, when using an acid chloride. For example, reaction with acetic anhydride (B1165640) would yield (5-methyl-2-propan-2-yloxyphenyl)methyl acetate. The esterification of various carboxylic acids with methanol (B129727) has been studied extensively, providing a basis for understanding these transformations. researchgate.net

Etherification, the formation of an ether, can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium salt of this compound with methyl iodide would produce (5-methyl-2-propan-2-yloxyphenyl)methoxymethane.

Table 2: Representative Esterification and Etherification Reactions

| Alcohol | Reagent(s) | Product Type |

| Benzyl alcohol | Acetic anhydride, pyridine | Ester |

| Benzyl alcohol | NaH, then CH₃I | Ether |

| Pentanoic acid | Methanol, Amberlyst 15 | Ester |

This table provides examples of common esterification and etherification reactions for alcohols, which are applicable to this compound.

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a good leaving group, typically by protonation with a strong acid, allowing for nucleophilic substitution. However, due to the potential for the formation of a relatively stable benzylic carbocation, Sₙ1-type reactions can occur. For example, treatment with concentrated hydrobromic acid (HBr) would lead to the formation of 1-(bromomethyl)-5-methyl-2-propan-2-yloxybenzene.

The conversion of the alcohol to a tosylate or mesylate also facilitates nucleophilic substitution with a wide range of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiols (RSH), providing a pathway to a variety of functionalized derivatives.

Transformations of the Aromatic Ring System

The substituents on the benzene (B151609) ring, namely the methyl and propan-2-yloxy groups, significantly influence the reactivity of the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the benzene ring of this compound direct the position of incoming electrophiles. Both the methyl group (-CH₃) and the propan-2-yloxy group (-OCH(CH₃)₂) are activating, electron-donating groups. The propan-2-yloxy group is a particularly strong activating group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. Both groups are ortho, para-directors.

Given the substitution pattern, the positions ortho and para to the strongly activating propan-2-yloxy group are positions 3 and 6. The position ortho to the methyl group is position 6, and the position para is position 3. Therefore, incoming electrophiles will be strongly directed to positions 3 and 6. Position 6 is sterically hindered by the adjacent bulky propan-2-yloxy group, so substitution at position 3 is generally favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The expected major product would be (3-nitro-5-methyl-2-propan-2-yloxyphenyl)methanol.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. msu.edu For instance, bromination would yield (3-bromo-5-methyl-2-propan-2-yloxyphenyl)methanol.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com For example, acylation with acetyl chloride and AlCl₃ would likely result in the formation of (3-acetyl-5-methyl-2-propan-2-yloxyphenyl)methanol.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | ortho, para |

| -OCH(CH₃)₂ (Propan-2-yloxy) | Strongly Activating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

This table summarizes the directing effects of substituents relevant to the electrophilic aromatic substitution of this compound and its potential products.

Metal-Catalyzed Cross-Coupling Reactions (e.g., for boronic acid derivatives)

While direct cross-coupling of the benzylic alcohol is challenging, its derivatives, particularly the corresponding boronic acids or esters, are valuable partners in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a prominent example. nih.govlibretexts.org

The synthesis of the requisite (5-methyl-2-isopropoxyphenyl)boronic acid can be achieved through the reaction of the corresponding aryl lithium species with a trialkyl borate. The subsequent cross-coupling reaction is influenced by several factors including the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, such as those with ortho-alkoxy groups, the selection of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields. researchgate.netresearchgate.netrsc.org

For instance, the coupling of sterically demanding aryl halides with alkylboronic acids has been successfully achieved using palladium catalysts supported by bulky phosphine ligands like AntPhos. rsc.org The general mechanism for the Suzuki-Miyaura reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Boronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | High | rsc.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | Toluene | RT-100 | >90 | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | Good | mdpi.com |

| Pd(OAc)₂ | RuPhos | None | MeOH/H₂O | 80 | Good | nih.gov |

| Note: This table represents general conditions and yields may vary significantly based on the specific substrates. |

Aromatic Functionalization via Directed Lithiation or Metalation

The isopropoxy group of this compound can act as a directed metalation group (DMG), facilitating the selective deprotonation of the aromatic ring at the ortho position. wikipedia.org This directed ortho-metalation (DoM) is typically achieved using strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgbaranlab.org The alkoxy group coordinates to the lithium ion, directing the deprotonation to the adjacent C-6 position. wikipedia.orgresearchgate.net

The resulting aryllithium intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the position ortho to the isopropoxy group. The hydroxymethyl group can also influence the regioselectivity of the lithiation, and its acidic proton will be removed by the strong base, requiring at least two equivalents of the organolithium reagent.

Table 2: Common Electrophiles Used in Directed ortho-Metalation Reactions

| Electrophile | Introduced Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R₃SiCl | Trialkylsilyl |

| R₂CO | Tertiary alcohol |

| RCHO | Secondary alcohol |

| This table provides a general overview of possible functionalizations. |

Reactivity and Stability of the Propan-2-yloxy (Isopropoxy) Ether Linkage

The propan-2-yloxy (isopropoxy) ether linkage in this compound is generally stable under many synthetic conditions. However, like other aryl ethers, it can be cleaved under forcing conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substitution pattern of the ether. nih.gov Given the secondary nature of the isopropyl group, an Sₙ1-type cleavage is possible due to the formation of a relatively stable secondary carbocation.

Under the basic conditions of directed lithiation, the ether linkage is generally stable. However, prolonged reaction times or elevated temperatures can potentially lead to side reactions. In the context of palladium-catalyzed cross-coupling reactions, the C-O bond of aryl ethers is typically robust. However, specific catalytic systems have been developed for the cross-coupling of aryl ethers, suggesting that under certain conditions, cleavage and subsequent functionalization can occur. nih.gov The stability of the isopropoxy group is an important consideration when planning multi-step syntheses involving this scaffold.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the aforementioned transformations have been the subject of extensive research. For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle is well-established and involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies have often identified oxidative addition as the rate-determining step. nih.gov For sterically hindered substrates, the choice of a bulky and electron-donating ligand is critical to facilitate both the oxidative addition and the reductive elimination steps. researchgate.netresearchgate.net

The mechanism of directed ortho-metalation involves the formation of a complex between the organolithium reagent and the directing group (the isopropoxy group in this case). wikipedia.orgresearchgate.net This pre-lithiation complex brings the base into proximity of the ortho-proton, facilitating its abstraction. The regioselectivity is thus kinetically controlled.

Mechanistic studies on the cleavage of aryl ethers under acidic conditions point to the initial protonation of the ether oxygen, followed by nucleophilic attack of the halide on one of the adjacent carbon atoms. The pathway (Sₙ1 or Sₙ2) is determined by the ability of the alkyl group to stabilize a positive charge.

Advanced Methodologies for Structural Elucidation and Purity Assessment of 5 Methyl 2 Propan 2 Yloxyphenyl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For (5-Methyl-2-propan-2-yloxyphenyl)methanol, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons are typically found in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons of the hydroxymethyl group (CH₂OH) would appear as a singlet or a multiplet depending on coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The methine proton of the isopropoxy group would be a septet around δ 4.0-4.5 ppm, while the methyl protons of the isopropoxy group would appear as a doublet further upfield. The methyl group attached to the aromatic ring would present as a singlet around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.8-7.2 | m | 3H |

| -CH₂OH | ~4.6 | s | 2H |

| -OCH(CH₃)₂ | ~4.3 | septet | 1H |

| Ar-CH₃ | ~2.3 | s | 3H |

| -OCH(CH₃)₂ | ~1.3 | d | 6H |

| -CH₂OH | variable | s (broad) | 1H |

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the type of carbon atom and its chemical environment. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon of the hydroxymethyl group (CH₂OH) is expected around δ 60-65 ppm. The carbons of the isopropoxy group would appear with the methine carbon around δ 70-75 ppm and the methyl carbons around δ 20-25 ppm. The aromatic methyl carbon would be found at approximately δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (aromatic) | ~155 |

| C-CH₂OH (aromatic) | ~138 |

| C-CH₃ (aromatic) | ~130 |

| C-H (aromatic) | ~115-125 |

| -OCH(CH₃)₂ | ~72 |

| -CH₂OH | ~64 |

| -OCH(CH₃)₂ | ~22 |

| Ar-CH₃ | ~16 |

Note: Predicted values are based on the analysis of structurally similar compounds and substituent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For this compound, COSY would show correlations between the methine proton of the isopropoxy group and its adjacent methyl protons. It would also reveal couplings between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the hydroxymethyl protons in the ¹H NMR spectrum would correlate with the signal for the hydroxymethyl carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations between the protons of the hydroxymethyl group and the adjacent aromatic carbon, as well as the protons of the isopropoxy group and the aromatic carbon to which the oxygen is attached.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₁H₁₆O₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For this compound, the molecular ion [M]⁺ would be expected to undergo characteristic fragmentation pathways. Key fragmentation events would likely include the loss of the isopropoxy group, the loss of the hydroxymethyl group, and cleavages within the isopropoxy moiety. Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, a significant fragment would likely correspond to the loss of a propyl group (C₃H₇) from the ether linkage, and another to the loss of the CH₂OH group. The fragmentation pattern of carvacrol (B1668589), the parent compound, often shows a prominent peak corresponding to the loss of a methyl group. massbank.eunih.gov Similar fragmentation behavior would be anticipated for its derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a primary tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its specific chemical bonds.

The IR spectrum of an alcohol is typically dominated by a strong, broad absorption band corresponding to the O-H stretching vibration, which arises from intermolecular hydrogen bonding. orgchemboulder.comlibretexts.orgpressbooks.pub For this compound, this band is expected in the 3500-3200 cm⁻¹ region. orgchemboulder.com Another key feature for this primary alcohol is the C-O stretching vibration, anticipated to appear strongly in the 1075-1000 cm⁻¹ range. spectroscopyonline.com

The aromatic nature of the compound is confirmed by C-H stretching vibrations typically found between 3100-3000 cm⁻¹ and several C=C in-ring stretching absorptions in the 1600-1400 cm⁻¹ region. theaic.orglibretexts.org The presence of the ether linkage (Ar-O-C) would contribute a characteristic C-O-C stretching band, expected around 1250 cm⁻¹. Finally, the aliphatic methyl and isopropyl groups give rise to C-H stretching bands just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, other functional groups are strongly active. For aromatic compounds like this one, a strong phenyl ring breathing mode is expected near 1000 cm⁻¹. researchgate.net The various C-H and C-C vibrations of the aromatic ring and alkyl substituents will also produce characteristic signals. theaic.orgfigshare.com

Table 1: Predicted Infrared (IR) and Raman Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol (-CH₂OH) | O-H stretch (H-bonded) | 3500 - 3200 | Weak/Broad | Strong, Broad (IR) |

| Alcohol (-CH₂OH) | C-O stretch | ~1050 | Medium | Strong (IR) |

| Aromatic Ring | C-H stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) | Medium to Strong |

| Aromatic Ring | Ring Breathing | Not prominent | ~1000 | Strong (Raman) |

| Aryl Ether (Ar-O-C) | Asymmetric C-O-C stretch | ~1250 | Medium | Strong (IR) |

| Alkyl (Methyl, Isopropyl) | C-H stretch | 2975 - 2850 | 2975 - 2850 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. While specific crystallographic data for this compound is not publicly available, its expected solid-state characteristics can be inferred from its molecular structure.

For definitive structural confirmation, single crystals suitable for X-ray diffraction would need to be grown, typically by slow evaporation from an appropriate solvent. The resulting data would allow for the unambiguous determination of its crystal system, space group, and unit cell dimensions, solidifying the structural assignment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. mtu.edumatec-conferences.org

For the analysis of phenolic compounds and their ethers, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly employed. nih.govepa.gov A temperature-programmed oven is used to ensure the efficient elution of all components, starting at a lower temperature and ramping up to elute higher-boiling compounds. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of separated peaks based on their mass fragmentation patterns. For certain phenolic compounds, derivatization, such as silylation, can be used to improve peak shape and thermal stability, though the ether and alcohol functionalities of the target molecule may allow for direct analysis. nih.gov

Table 2: Proposed Gas Chromatography (GC) Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

| Injection Volume | 1 µL (split injection) |

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity analysis of a wide range of organic compounds, particularly those that are less volatile or thermally sensitive. helixchrom.com For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. helixchrom.commolnar-institute.com Separation is achieved by partitioning the analyte between the stationary and mobile phases. A gradient elution, where the proportion of organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is increased over time, is ideal for separating compounds with a range of polarities. semanticscholar.org A UV detector is commonly used, as the benzene ring in the target molecule will absorb UV light, typically monitored at wavelengths around 220 nm or 270 nm. researchgate.net This method can effectively separate the target compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).

Table 3: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 270 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies on 5 Methyl 2 Propan 2 Yloxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. These calculations reveal electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. stackexchange.comyoutube.com For (5-Methyl-2-propan-2-yloxyphenyl)methanol, a geometry optimization would be the first step, where the algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. stackexchange.comarxiv.org This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT This table presents hypothetical data based on standard bond lengths and angles for similar functional groups, as would be calculated using a DFT method like B3LYP/6-31G(d).

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length (Å) | C(ar)-C(ar) | ~1.39 - 1.41 |

| C(ar)-O(ether) | ~1.37 | |

| O(ether)-C(tert-butyl) | ~1.45 | |

| C(ar)-C(methyl) | ~1.51 | |

| C(ar)-C(methanol) | ~1.52 | |

| C(methanol)-O(alcohol) | ~1.43 | |

| O(alcohol)-H | ~0.96 | |

| Bond Angle (°) | C-O-C (ether) | ~118 |

| C(ar)-C-O (alcohol) | ~112 | |

| Dihedral Angle (°) | C(ar)-C(ar)-O-C(tert-butyl) | Variable (Conformer Dependent) |

| C(ar)-C(ar)-C-O (alcohol) | Variable (Conformer Dependent) |

Note: C(ar) refers to an aromatic carbon atom.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to have significant electron density on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether and alcohol groups, which are the primary sites for electrophilic attack. The electron-donating nature of the methyl and propan-2-yloxy groups increases the energy of the HOMO. The LUMO is likely to be distributed across the antibonding π-system of the aromatic ring. FMO analysis of related phenolic compounds supports these predictions. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents illustrative energy values as would be determined by DFT calculations.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.8 | Indicates electron-donating capability |

| LUMO Energy | -0.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability |

Conformational Analysis and Potential Energy Surface Exploration

Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to rotation around single bonds. iscnagpur.ac.in Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. This is often achieved by mapping the potential energy surface (PES), which plots the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. mdpi.com

For this compound, significant conformational flexibility arises from rotation around several key bonds: the C(ar)-O bond of the ether, the O-C bond of the tert-butyl group, and the C(ar)-C bond of the hydroxymethyl group. The relative orientations of the bulky propan-2-yloxy group and the hydroxymethyl group are particularly important. Computational studies on substituted anisoles and benzyl (B1604629) alcohols have shown that steric hindrance and subtle electronic interactions dictate the preferred conformations. rsc.orgacs.org A PES scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the low-energy conformers. It is also plausible that an intramolecular hydrogen bond could form between the hydrogen of the alcohol group and the oxygen of the ether group, which would significantly stabilize certain conformations. researchgate.net

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates potential outcomes from a Potential Energy Surface (PES) scan.

| Conformer Description | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum (Intramolecular H-bond) | C-O-C-C ≈ 0, C-C-O-H ≈ 0 | 0.00 | 75.5 |

| Local Minimum 1 (Anti-orientation) | C-O-C-C ≈ 180, C-C-O-H ≈ 180 | 1.50 | 8.8 |

| Local Minimum 2 (Gauche-orientation) | C-O-C-C ≈ 60, C-C-O-H ≈ 60 | 2.10 | 3.5 |

| Transition State | (Intermediate values) | > 4.0 | < 0.1 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. frontiersin.orggithub.io The most common applications are the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, one can calculate the magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. mdpi.com For this compound, this would provide predicted ¹H and ¹³C chemical shifts. The aromatic protons would appear in distinct regions depending on the electronic effects of the substituents. The protons of the methyl, tert-butyl, and CH₂OH groups would also have characteristic shifts. wisc.edu

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. theaic.org These frequencies correspond to the peaks in an IR spectrum. For the target molecule, characteristic peaks would include the O-H stretching vibration of the alcohol group, C-O stretching of the ether and alcohol, aromatic C=C and C-H stretching, and aliphatic C-H stretching vibrations. researchgate.netcdnsciencepub.com Machine learning techniques are also emerging as a powerful tool to refine these predictions against experimental databases. arxiv.orgacs.org

Table 4: Predicted Spectroscopic Data for this compound This table shows illustrative NMR and IR data that could be computationally generated.

| Spectrum | Group | Predicted Shift / Frequency |

| ¹³C NMR (ppm) | C(ar)-O | ~155 |

| C(ar)-CH₂OH | ~130 | |

| C(ar)-H | ~120-128 | |

| C(ar)-CH₃ | ~138 | |

| C(tert-butyl) | ~78 | |

| CH₂OH | ~62 | |

| CH₃(ring) | ~21 | |

| CH₃(tert-butyl) | ~29 | |

| ¹H NMR (ppm) | H(ar) | ~6.8 - 7.2 |

| H(alcohol OH) | ~2.5 (variable) | |

| H(CH₂OH) | ~4.6 | |

| H(CH₃ ring) | ~2.3 | |

| H(tert-butyl) | ~1.3 | |

| IR (cm⁻¹) | O-H stretch (alcohol) | ~3400 (broad) |

| C-H stretch (aromatic) | ~3050 | |

| C-H stretch (aliphatic) | ~2850-2980 | |

| C=C stretch (aromatic) | ~1500-1600 | |

| C-O stretch (ether, alcohol) | ~1050-1250 |

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. researchgate.net By mapping the potential energy surface connecting reactants to products, chemists can identify transition states—the high-energy structures that represent the bottleneck of a reaction—and calculate the activation energy (Ea), which determines the reaction rate. nih.gov

For this compound, several reactions could be explored computationally. One example is the oxidation of the primary alcohol group to form the corresponding aldehyde, (5-methyl-2-propan-2-yloxyphenyl)carbaldehyde. This is a common transformation for benzyl alcohols. unipv.it Another possibility is electrophilic aromatic substitution on the benzene ring. The positions of substitution would be directed by the existing activating groups (methyl and propan-2-yloxy). Computational methods can predict the most likely site of attack by evaluating the stability of the intermediate carbocations (sigma complexes). acs.org

A typical study would involve optimizing the geometries of the reactant, the proposed transition state, and the product. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactant and the transition state gives the activation barrier for the reaction. Such studies on the oxidation of substituted phenols provide a framework for how these calculations would be approached. acs.org

Table 5: Illustrative Energy Profile for the Oxidation of the Benzyl Alcohol Group This table presents a hypothetical reaction coordinate for the oxidation of this compound to its aldehyde, as would be modeled computationally.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant + Oxidant | 0.0 | Starting materials |

| Transition State | +15.2 | Highest energy point along the reaction path |

| Product + Reduced Oxidant | -25.8 | Final products |

| Activation Energy (Ea) | +15.2 | Energy barrier for the forward reaction |

| Reaction Enthalpy (ΔH) | -25.8 | Overall energy change of the reaction |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

An MD simulation of this compound could be performed in various solvents, such as polar water and non-polar benzene, to understand how the environment affects its conformation and interactions. rsc.org Analysis of the simulation trajectories can yield radial distribution functions (RDFs), which show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This reveals the structure of the solvation shell. nih.gov For polar solvents, the dynamics of hydrogen bonds between the solute's hydroxyl and ether groups and the solvent can be quantified. researchgate.net These simulations are essential for understanding the interactions of phenolic compounds and other biomolecules in complex systems. nih.govnih.govresearchgate.net

Table 6: Predicted Intermolecular Interaction Parameters from MD Simulations This table provides examples of data that could be extracted from MD simulations of this compound in different solvents.

| Solvent | Property | Predicted Value | Interpretation |

| Water (Polar, Protic) | Avg. H-bonds to Solute | 2.5 | Strong hydrogen bonding with both the ether and alcohol groups. |

| Solvation Free Energy (kcal/mol) | -8.5 | Favorable interaction and good solubility. | |

| Benzene (Non-polar) | Avg. H-bonds to Solute | 0.0 | No hydrogen bonding. |

| Solvation Free Energy (kcal/mol) | -4.2 | Solvation driven by van der Waals and π-π stacking interactions. | |

| Methanol (B129727) (Polar, Protic) | Avg. H-bonds to Solute | 2.1 | Acts as both H-bond donor and acceptor. |

| Solvation Free Energy (kcal/mol) | -7.9 | Good solubility due to similar functional groups. |

Applications of 5 Methyl 2 Propan 2 Yloxyphenyl Methanol As a Versatile Chemical Building Block

Role in the Synthesis of Complex Aromatic Architectures

The structure of (5-Methyl-2-propan-2-yloxyphenyl)methanol is well-suited for the synthesis of complex aromatic and heterocyclic architectures. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the tert-butoxy (B1229062) group acts as a sterically hindered and acid-labile protecting group for the phenol (B47542). This differential reactivity is crucial in multi-step syntheses.

For instance, by analogy with the multi-step continuous flow synthesis of other complex heterocycles, this compound could serve as a precursor to substituted benzofurans or other fused ring systems. The synthesis of pharmacologically significant scaffolds like 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which involves sequential thiazole (B1198619) formation, deketalization, and a Biginelli three-component reaction, highlights the potential for such building blocks in complex reaction cascades. nih.gov Similarly, the synthesis of functionalized pyrrol-3-ones often involves the intramolecular cyclization of aminoacetylenic ketones, a strategy where a suitably modified derivative of this compound could be employed. mdpi.comresearchgate.net The presence of the methyl group on the aromatic ring can also direct regioselectivity in electrophilic aromatic substitution reactions, further enhancing its utility in constructing specifically substituted aromatic compounds.

Utilization in the Preparation of Advanced Pharmaceutical Scaffolds and Intermediates

The structural motifs present in this compound are of significant interest in medicinal chemistry. The substituted phenol ether moiety is a common feature in many biologically active molecules. The ability to deprotect the phenol under acidic conditions to reveal a free hydroxyl group provides a handle for further functionalization, such as the introduction of pharmacophoric groups or for use in bioconjugation.

The synthesis of complex drug-like scaffolds often relies on building blocks that allow for the controlled, stepwise addition of functionality. The development of methods for joining different heterocyclic systems, such as thiazole and dihydropyrimidinone (DHPM) heterocycles, to create novel drug-like scaffolds is an area of active research. nih.gov this compound, with its adaptable functional groups, is a prime candidate for the synthesis of novel intermediates that can be incorporated into such complex structures. For example, it could be a starting material for the synthesis of diaryl ethers, a class of compounds that has shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Development of this compound-Derived Ligands in Coordination Chemistry

The phenolic oxygen and the benzylic alcohol oxygen in this compound, once the tert-butyl group is removed, can act as donor atoms for metal chelation. This makes its derivatives potential ligands for a variety of metal ions. The synthesis of novel thiazoylazo dye derivatives and their coordination compounds from the structurally similar 5-methyl-2-(propan-2-yl)phenol demonstrates the potential of this class of compounds to form stable metal complexes. researchgate.net

In a reported study, an azo dye was prepared by the reaction of 5-methyl-2-(propan-2-yl)phenol with a diazonium salt. researchgate.net This ligand was then used to synthesize coordination compounds with Mn(III), Fe(III), and Co(III). researchgate.net The resulting complexes were found to have octahedral geometry. researchgate.net By analogy, this compound could be converted into a variety of Schiff base, azo, or other multidentate ligands. The electronic properties of the aromatic ring, influenced by the methyl and oxygen-containing substituents, can be fine-tuned to modulate the stability and reactivity of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry. For instance, mixed-ligand cadmium(II) compounds have been generated using a mixed-ligand strategy, resulting in complex hydrogen-bonded networks. researchgate.net

Table 1: Potential Coordination Modes of this compound Derivatives

| Derivative Type | Potential Donor Atoms | Potential Metal Ions |

| Deprotected Phenol | Phenolic Oxygen, Alcoholic Oxygen | Transition metals (e.g., Cu, Fe, Co, Mn, Zn) |

| Azo-dye Derivative | Azo Nitrogens, Phenolic Oxygen | Transition metals (e.g., Mn, Fe, Co) |

| Schiff Base Derivative | Imine Nitrogen, Phenolic Oxygen | Various transition and main group metals |

Incorporation into Materials Science for Functional Polymers or Small Molecules

The chemical structure of this compound allows for its incorporation into both polymers and functional small molecules for materials science applications. The hydroxymethyl group can be used as a point of attachment to a polymer backbone or as a reactive site for cross-linking.

A relevant example is the synthesis of norbornene-type monomers with Si-O-C structural motifs from 5-norbornene-2-methanol. These monomers have been shown to undergo both metathesis and vinyl-addition polymerization to yield high-molecular-weight polymers with interesting gas separation properties. researchgate.net Similarly, this compound could be functionalized with a polymerizable group, such as a norbornene or an acrylate (B77674) moiety, to create novel monomers. The resulting polymers would contain the substituted phenyl ether functionality, which could impart specific properties such as thermal stability, altered solubility, or the ability to interact with other molecules or surfaces. The tert-butoxy group could also serve as a thermolabile group, allowing for the creation of materials that change their properties upon heating.

Precursor in the Synthesis of Optically Active Compounds

The benzylic carbon of the hydroxymethyl group in this compound is prochiral. This presents the opportunity to use this compound as a precursor for the synthesis of optically active compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

Two primary strategies could be envisioned for accessing enantiomerically enriched or pure products from this starting material:

Future Directions and Emerging Research Avenues for 5 Methyl 2 Propan 2 Yloxyphenyl Methanol

Development of Highly Efficient and Selective Catalytic Syntheses

The synthesis of substituted benzyl (B1604629) alcohols is a cornerstone of organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and materials. Future research on (5-Methyl-2-propan-2-yloxyphenyl)methanol will likely focus on developing catalytic methods that are not only efficient but also highly selective, minimizing waste and energy consumption.

One promising avenue is the continued development of metal-catalyzed C-H activation/functionalization reactions. rsc.orgresearchgate.net For instance, ruthenium-based catalysts have shown efficacy in the alkylation and alkenylation of phenols. rsc.org Research could explore the use of similar catalysts for the direct and selective synthesis of this compound from readily available precursors. Another area of interest is the use of palladium catalysts, which have been successfully employed in the dehydrogenative synthesis of other complex molecules in water, a green solvent. researchgate.netmdpi.com The development of palladium-based catalytic systems for the synthesis of this compound could offer a more sustainable and environmentally friendly production route.

Furthermore, the selective hydrogenation of corresponding benzaldehydes is a viable route to benzyl alcohols. Recent studies have highlighted the use of palladium nanoparticles supported on functionalized natural zeolites, which have shown high yields and selectivity under photo-illuminated conditions. springerprofessional.de Adapting such green catalytic systems for the synthesis of this compound could represent a significant advancement.

The table below summarizes potential catalytic strategies for the synthesis of this compound based on analogous reactions.

| Catalytic Strategy | Precursors | Potential Advantages |

| Metal-Catalyzed C-H Functionalization | Substituted phenols and methanol (B129727) | Atom economy, direct synthesis |

| Palladium-Catalyzed Synthesis in Water | Appropriate precursors | Use of a green solvent, sustainability |

| Selective Hydrogenation | Substituted benzaldehydes | High yield and selectivity |

Exploration of Novel Functionalization Strategies

The functional groups present in this compound—the hydroxyl, methyl, and tert-butoxy (B1229062) groups—offer multiple sites for further chemical modification. Future research will undoubtedly focus on the selective functionalization of this molecule to create a diverse library of derivatives with potentially valuable properties.

Recent advances in the regioselective C-H bond functionalization of free phenols offer a powerful toolkit for modifying the aromatic ring. nih.gov These methods, which often utilize transition metal catalysts, could be adapted to introduce new substituents at specific positions on the phenyl ring of this compound, leading to novel compounds with tailored electronic and steric properties. For example, copper-catalyzed ortho-aminomethylation has been demonstrated for other phenols and could be a viable strategy. nih.gov

The benzylic alcohol group is also a prime target for functionalization. Dehydrogenative functionalization, catalyzed by systems like π-benzylpalladium(II), can be used to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This could be a route to more complex molecules, such as imidazoquinolines, using this compound as a starting material. researchgate.net

The table below outlines potential functionalization strategies and the resulting derivative classes.

| Functionalization Target | Reaction Type | Potential Derivative Class |

| Aromatic Ring | Regioselective C-H Amination | Aminated Benzyl Alcohols |

| Aromatic Ring | Regioselective C-H Arylation | Arylated Benzyl Alcohols |

| Benzylic Alcohol | Dehydrogenative Coupling | Complex Heterocycles |

| Benzylic Alcohol | Esterification | Benzylic Esters |

Integration into Flow Chemistry and Automation for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the pharmaceutical and fine chemical industries. contractpharma.comseqens.comalmacgroup.comamf.ch This technology offers significant advantages in terms of safety, efficiency, scalability, and product quality. contractpharma.comalmacgroup.com The future production of this compound and its derivatives will likely leverage these benefits.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. amf.ch The synthesis of specialty chemicals can be significantly enhanced through the adaptability of flow chemistry techniques. amf.ch Furthermore, the integration of automation with flow chemistry systems can accelerate reaction optimization and enable the on-demand synthesis of molecules. syrris.comchemspeed.comrsc.org

The application of flow chemistry has been successfully demonstrated for a variety of reaction types relevant to the synthesis of this compound, including metal-catalyzed reactions, which constitute a significant portion of patented flow processes. contractpharma.com The ability to perform multi-step syntheses in a continuous, automated fashion would be a major step towards the efficient and scalable production of this compound and its derivatives for various applications. researchgate.net

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and in silico methods are increasingly powerful tools in modern chemical research, enabling the design and optimization of molecules with desired properties before their synthesis in the laboratory. schrodinger.commdpi.comresearchgate.net For this compound, computational approaches can be employed to predict the bioactivity, reactivity, and material properties of its derivatives.

Molecular docking studies, for example, can be used to screen libraries of virtual derivatives for their potential to interact with biological targets, such as enzymes or receptors. chemmethod.comnih.gov This approach has been used to investigate the potential of other phenolic compounds as inhibitors of various enzymes. chemmethod.com By modeling the interactions of derivatives of this compound with specific protein binding sites, researchers can prioritize the synthesis of the most promising candidates for therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. umsha.ac.irnih.gov This can provide valuable insights into the key molecular descriptors that govern a particular function, guiding the rational design of new compounds with enhanced performance. Furthermore, computational tools can aid in the design of efficient catalysts for the synthesis of these derivatives. digitellinc.com

Investigation into Unique Supramolecular Assembly Applications

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers exciting possibilities for the design of novel materials and functional systems. The structure of this compound, with its combination of a hydrophilic alcohol group and a lipophilic substituted phenyl ring, makes it an interesting building block for supramolecular assembly. acs.orgresearchgate.net

Phenolic compounds, in general, are known to be excellent building blocks for functional materials due to their ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions. researchgate.netcapes.gov.br The specific substitution pattern of this compound could lead to unique self-assembly behaviors, forming structures such as micelles, vesicles, or liquid crystals. rsc.org

The amphiphilic nature of this molecule could be exploited to create stimuli-responsive materials. For instance, changes in pH or temperature could trigger the assembly or disassembly of supramolecular structures, a property that is highly sought after in drug delivery and sensor applications. nih.gov The ability of phenolic compounds to form ordered assemblies can lead to the creation of supramolecular crystalline materials with tailored functionalities. bohrium.com Future research could explore the co-assembly of this compound with other molecules, such as polymers or other amphiphiles, to create complex, hierarchical structures with emergent properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-2-propan-2-yloxyphenyl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, a Williamson ether synthesis approach may involve reacting 5-methyl-2-hydroxybenzyl alcohol with isopropyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the isopropoxy group. Reduction of a corresponding aldehyde or ketone intermediate using NaBH₄ or LiAlH₄ is another viable route. Solvent choice (e.g., THF, ethanol) and temperature control (40–60°C) are critical for optimizing yields .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, methanol/water gradient) to assess purity. Retention behavior can be modeled using experimental designs that account for solvent composition and pH .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for isopropyl CH₃, δ ~4.5 ppm for -OCH(CH₃)₂, and δ ~4.8 ppm for -CH₂OH). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms bond angles .

Q. What are the solubility characteristics of this compound in common organic solvents?